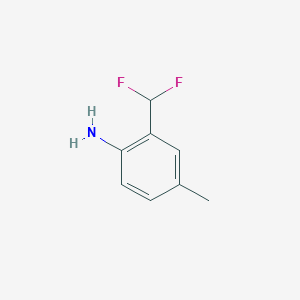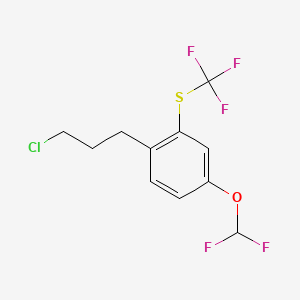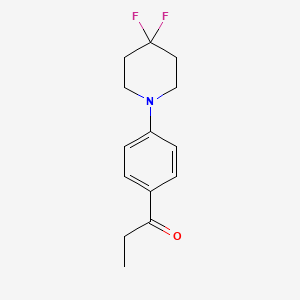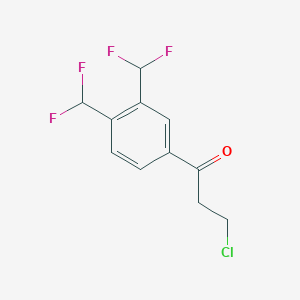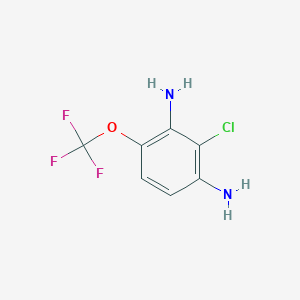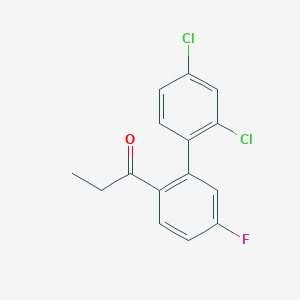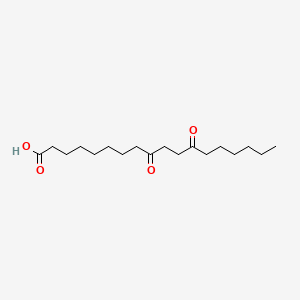
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene typically involves the introduction of trifluoromethyl groups and iodine atoms onto a benzene ring. One common method is the direct iodination of 1,3-Bis(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-Bis(trifluoromethyl)-2,4-diazidobenzene, while oxidation with potassium permanganate can produce 1,3-Bis(trifluoromethyl)-2,4-diiodobenzoic acid.
Applications De Recherche Scientifique
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and electron-withdrawing trifluoromethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains bromine instead of iodine, leading to different reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is unique due to the combination of trifluoromethyl and iodine substituents, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H2F6I2 |
|---|---|
Poids moléculaire |
465.90 g/mol |
Nom IUPAC |
1,3-diiodo-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6I2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H |
Clé InChI |
GLULWUKDCGUYQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)I)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


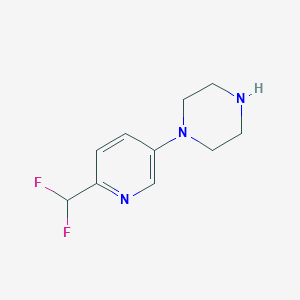

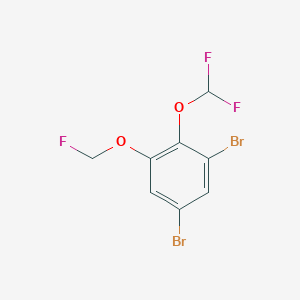
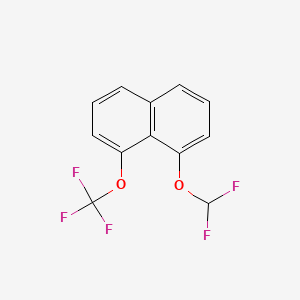
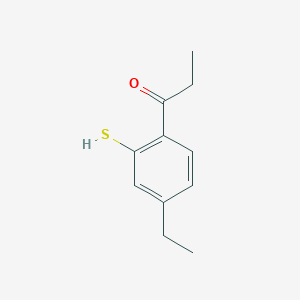

![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
